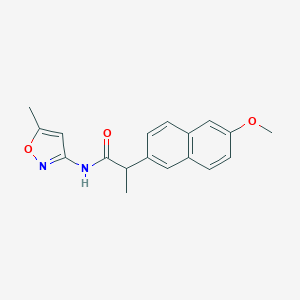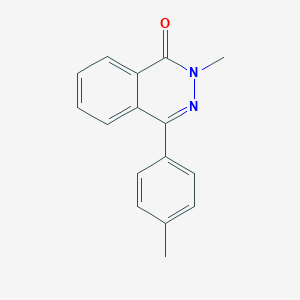
3-(2-Hydroxy-5-methylphenyl)pyrazol
Übersicht
Beschreibung
3-(2-Hydroxy-5-methylphenyl)pyrazole: is an organic compound with the molecular formula C10H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Hydroxy-5-methylphenyl)pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug design .
Industry: The compound is also utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and functional materials .
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Hydroxy-5-methylphenyl)pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
3-(2-Hydroxy-5-methylphenyl)pyrazole interacts with its targets through a process known as molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound is a colorless crystalline solid with a molecular weight of 174.2 , which may influence its pharmacokinetic properties.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it displays superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 3-(2-Hydroxy-5-methylphenyl)pyrazole can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 3-(2-Hydroxy-5-methylphenyl)pyrazole may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Hydroxy-5-methylphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Hydroxyphenyl)pyrazole
- 3-(2-Hydroxy-4-methylphenyl)pyrazole
- 3-(2-Hydroxy-5-ethylphenyl)pyrazole
Comparison: 3-(2-Hydroxy-5-methylphenyl)pyrazole is unique due to the presence of the methyl group at the 5-position of the phenyl ring. This structural feature influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Eigenschaften
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTULBCYDISHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425657 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-86-4 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57148-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-(2-Hydroxy-5-methylphenyl)pyrazole in forming metal complexes?
A1: 3-(2-Hydroxy-5-methylphenyl)pyrazole (H2Meppz) acts as a chelating ligand in the formation of high-nuclearity copper cage compounds. [] The molecule possesses two potential donor atoms: the nitrogen atom in the pyrazole ring and the oxygen atom of the hydroxyl group on the phenyl ring. This allows H2Meppz to bridge multiple copper ions, leading to the formation of intricate cage-like structures. [] For example, it forms a saddlelike cyclic Cu16 aggregate with a unique molecular skeleton. []
Q2: How does the structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole influence its crystal packing?
A2: In the crystal structure of a derivative, 1-(2,4-dinitrophenyl)-3-(2-hydroxy-5-methylphenyl)pyrazole-4-carboxaldehyde, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom. [] This interaction influences the molecule's conformation. Additionally, intermolecular hydrogen bonding involving the carbonyl group and a neighboring molecule's hydrogen atom contributes to the overall crystal packing stability. [] These interactions highlight the role of hydrogen bonding in determining the solid-state arrangement of compounds containing the 3-(2-hydroxy-5-methylphenyl)pyrazole moiety.
Q3: What are the magnetic properties of copper complexes incorporating 3-(2-Hydroxy-5-methylphenyl)pyrazole?
A3: The copper complex formed with H2Meppz, specifically the saddlelike cyclic Cu16 aggregate, exhibits overall antiferromagnetic interactions. [] This means the magnetic moments of the copper ions tend to align in opposite directions, leading to a decrease in the overall magnetic moment of the complex. Quantum Monte Carlo simulations suggest that all magnetic couplings between adjacent copper ions in this structure are antiferromagnetic. [] This information is valuable for understanding the electronic structure and potential applications of such complexes in areas like magnetochemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)




![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)

![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)
![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)

